N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide
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Overview
Description
. This compound is characterized by its unique structure, which includes a thiophene ring, a phenylsulfonyl group, and a butanamido moiety. It has a molecular weight of 366.45 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the amide functionality.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or other reduced derivatives .
Scientific Research Applications
N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-2-(4-(phenylsulfonyl)butanamido)thiophene-3-carboxamide include other thiophene derivatives and sulfonyl-containing compounds. Examples include:
Thiophene-2-carboxamide: A simpler thiophene derivative with similar structural features.
Phenylsulfonylbutanoic acid: A compound with a similar sulfonyl and butanoic acid moiety.
Uniqueness
What sets this compound apart is its combination of the thiophene ring, phenylsulfonyl group, and butanamido moiety, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)butanoylamino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-17-15(20)13-9-10-23-16(13)18-14(19)8-5-11-24(21,22)12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWYSCBHFHMSAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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